molecular formula C11H13N3OS B2532603 2-({Thieno[3,2-d]pyrimidin-4-yloxy}methyl)pyrrolidine CAS No. 1251374-20-5

2-({Thieno[3,2-d]pyrimidin-4-yloxy}methyl)pyrrolidine

Cat. No.: B2532603
CAS No.: 1251374-20-5
M. Wt: 235.31
InChI Key: CVNHRAWYTXISCP-UHFFFAOYSA-N
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Description

2-({Thieno[3,2-d]pyrimidin-4-yloxy}methyl)pyrrolidine is a chemical building block of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates two privileged scaffolds: the thieno[3,2-d]pyrimidine core and the pyrrolidine ring. These motifs are frequently found in compounds with potent biological activity. The thieno[3,2-d]pyrimidine pharmacophore is a well-established structure in the development of anti-cancer agents. Specifically, analogues featuring this core have been designed and synthesized as novel potent tubulin depolymerizing and vascular disrupting agents . Such compounds exhibit strong antiproliferative activities against various cancer cell lines, inhibit tubulin polymerization, induce G2/M cell cycle arrest, and trigger apoptosis, making them promising candidates for oncological research . Furthermore, the pyrrolidine moiety is a common feature in bioactive molecules targeting a range of diseases. Related compounds bearing this heterocycle have been investigated for the treatment of inflammatory diseases, indicating the potential for this structural class in immunology and inflammation research . The specific molecular architecture of 2-({Thieno[3,2-d]pyrimidin-4-yloxy}methyl)pyrrolidine suggests its primary value as a key intermediate for synthesizing more complex derivatives or as a tool compound for probing biological mechanisms related to cell proliferation and immune response. Researchers can utilize this compound to explore structure-activity relationships (SAR) and develop new therapeutic candidates for oncology and autoimmune disorders. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(pyrrolidin-2-ylmethoxy)thieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-2-8(12-4-1)6-15-11-10-9(3-5-16-10)13-7-14-11/h3,5,7-8,12H,1-2,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNHRAWYTXISCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)COC2=NC=NC3=C2SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({Thieno[3,2-d]pyrimidin-4-yloxy}methyl)pyrrolidine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the thiophene-2-carboxamides in the presence of a desiccant like calcium chloride .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-({Thieno[3,2-d]pyrimidin-4-yloxy}methyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield thiols or amines.

Mechanism of Action

The mechanism of action of 2-({Thieno[3,2-d]pyrimidin-4-yloxy}methyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting or modulating their activity . This interaction can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Activity

The position and nature of substituents on the thienopyrimidine scaffold critically influence biological activity. Key comparisons include:

Substituents at Position 7
  • Target Compound: Lacks substitutions at position 7 of the thieno[3,2-d]pyrimidine core.
  • Methyl-Substituted Analogs (e.g., Compounds 2d–f) : Introduction of a methyl group at position 7 disrupts hydrogen bonding with VEGFR-2 tyrosine kinase, rendering these analogs inactive. This highlights the necessity of an unmodified position 7 for kinase inhibition .
Sulfur Position in Thiophene Ring
  • Thieno[3,2-d]pyrimidines (Target Compound): The sulfur atom is positioned at [3,2-d], influencing electronic properties and binding interactions.
  • Thieno[2,3-d]pyrimidines: Differ in sulfur placement ([2,3-d]), which alters ring reactivity and pharmacophoric activity. These analogs often exhibit broad biological effects, including antimicrobial and anticancer properties .

Core Structural Variations

Fused vs. Non-Fused Rings
  • Target Compound : The pyrrolidine group is tethered via a methyloxy bridge, offering conformational flexibility.
  • Pyrrolo[1,2-c]thiazolo[3,2-a]pyrimidines : Feature fused pyrrolidine and thiazole rings, creating rigid structures that may enhance target binding but limit solubility .
Quinazolinones
  • Conformationally restricted analogs like quinazolinones exhibit enhanced kinase inhibition due to structural rigidity, contrasting with the target compound’s flexible pyrrolidine substituent .

Key Research Findings

Position 7 Sensitivity: Substitutions at C7 (e.g., methyl) in thieno[3,2-d]pyrimidines abolish VEGFR-2 inhibition, underscoring the target compound’s advantage in retaining an unmodified position .

Pyrrolidine Flexibility: The non-fused pyrrolidine group may improve solubility compared to fused-ring analogs like pyrrolo-thiazolo-pyrimidines, though this requires experimental validation .

Sulfur Position: Thieno[3,2-d] vs. [2,3-d] isomers exhibit distinct electronic profiles, impacting target selectivity and metabolic stability .

Biological Activity

2-({Thieno[3,2-d]pyrimidin-4-yloxy}methyl)pyrrolidine is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. The presence of the pyrrolidine moiety enhances its pharmacological profile. The molecular formula for this compound is C11H12N4OSC_{11}H_{12}N_4OS, and it has a molecular weight of approximately 244.31 g/mol.

The biological activity of 2-({Thieno[3,2-d]pyrimidin-4-yloxy}methyl)pyrrolidine can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures often act as inhibitors for various enzymes. The thieno[3,2-d]pyrimidine core can interact with active sites on enzymes, modulating their activity.
  • Receptor Modulation : This compound may also target specific receptors, altering their function and leading to therapeutic effects.
  • Antiproliferative Activity : Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit significant antiproliferative effects against cancer cell lines, suggesting potential applications in oncology.

Anticancer Activity

A study focusing on related thieno[3,2-d]pyrimidine compounds demonstrated significant antiproliferative activity. For instance, a pyrrolidinyl derivative exhibited an average IC50 value of 13.4 nM against four cancer cell lines and showed effectiveness against paclitaxel-resistant A549 cells. This derivative also inhibited tubulin polymerization with an IC50 of 1.6 μM , indicating its potential as a vascular disrupting agent and its ability to induce G2/M arrest and apoptosis through the mitochondrial pathway .

CompoundIC50 (nM)TargetEffect
Pyrrolidinyl derivative13.4Cancer cell linesAntiproliferative
Pyrrolidinyl derivative1.6 μMTubulin polymerizationInhibition

Other Biological Activities

In addition to anticancer properties, compounds related to thieno[3,2-d]pyrimidines have been investigated for various pharmacological effects:

  • Antimicrobial Activity : Some derivatives have shown promising results in inhibiting bacterial growth.
  • Anti-inflammatory Effects : Research suggests potential applications in treating inflammatory diseases due to their ability to modulate immune responses.

Case Studies

  • Study on Tubulin Polymerization :
    • A series of thieno[3,2-d]pyrimidine derivatives were synthesized and evaluated for their ability to disrupt tubulin polymerization. One compound demonstrated strong antiproliferative activity and significant inhibition of tubulin polymerization .
  • Evaluation Against Resistant Cancer Cells :
    • In vitro studies indicated that certain derivatives maintained efficacy against drug-resistant cancer cell lines, highlighting their potential in overcoming resistance mechanisms commonly seen in chemotherapy .

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